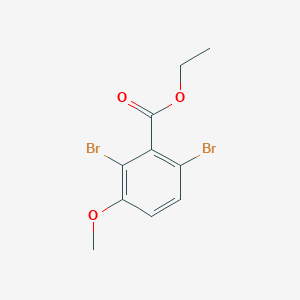

Ethyl 2,6-dibromo-3-methoxybenzoate

Description

Significance of Aryl Halides and Substituted Benzoates in Organic Synthesis

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in organic synthesis. fiveable.mechemistrylearner.com Their importance stems from their ability to participate in a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming new carbon-carbon bonds. fiveable.mechemistrylearner.com This reactivity makes aryl halides indispensable for constructing the carbon skeleton of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. iitk.ac.intaylorandfrancis.com The specific halogen atom (iodine, bromine, or chlorine) influences the reactivity, with aryl bromides often providing a good balance of reactivity and stability. fiveable.me

Substituted benzoates, which are esters of benzoic acid, are also a critical class of compounds. The ester functional group can be readily transformed into other functionalities, such as carboxylic acids, amides, or alcohols, providing synthetic versatility. Furthermore, the substituents on the aromatic ring significantly influence the molecule's electronic properties and reactivity, a principle quantified by the Hammett equation. acs.orgwikipedia.org This class of compounds is prevalent in pharmaceuticals, fragrances, and polymers. waseda.jp The interplay between the ester group and other ring substituents can be finely tuned to achieve desired chemical properties and biological activities. acs.orgnih.gov

Overview of Dihalogenated Aromatic Esters in Chemical Literature

Dihalogenated aromatic esters represent a specialized subclass of compounds that combine the features of both aryl halides and substituted benzoates, offering unique synthetic advantages. The presence of two halogen atoms provides multiple reaction sites for sequential or selective functionalization. This allows for the stepwise introduction of different chemical groups, leading to the construction of highly complex and precisely substituted aromatic structures. acs.orgnih.gov

The reactivity of the C-X (carbon-halogen) bonds makes these compounds versatile precursors. nih.gov Researchers have exploited the differential reactivity of various halogens (e.g., iodine vs. bromine) to control the sequence of cross-coupling reactions. Even with two identical halogens, reaction conditions can often be optimized to favor mono- or di-substitution. These dihalogenated building blocks are particularly valuable in the synthesis of natural products, functional materials, and pharmaceutical agents where a specific substitution pattern on the aromatic ring is crucial for function. acs.org

Research Trajectory of Ethyl 2,6-dibromo-3-methoxybenzoate as a Key Synthetic Intermediate

This compound itself is a strategically designed synthetic intermediate. The ortho-dibromo substitution pattern is particularly noteworthy. These two bromine atoms can be targeted in various metal-catalyzed cross-coupling reactions. For instance, the reaction of a related compound, 6,8-Dibromo-2-ethyl-4H-benzo[d] fiveable.meiitk.ac.inoxazin-4-one, with ethanol (B145695) leads to the formation of an ethyl benzoate (B1203000) derivative, showcasing the reactivity of such systems. nih.gov

The presence of the methoxy (B1213986) group and the ethyl ester group electronically influences the aromatic ring, which can affect the reactivity of the bromine atoms in coupling reactions. While specific, large-scale applications of this compound are not extensively documented in mainstream literature, its structure is analogous to other dibrominated aromatic compounds used to create complex heterocyclic and polycyclic systems. The general strategy involves using the dibromo functionality as a handle for building larger molecular frameworks, for example, through double cross-coupling reactions to form fused ring systems or by sequential couplings to introduce different substituents at the 2- and 6-positions. The synthesis of complex benzenoids often relies on such highly substituted intermediates to generate arynes or to undergo subsequent cyclization reactions. nih.gov

Scope and Objectives of Current Research on this compound

Current and future research involving this compound and related structures is likely focused on several key areas. A primary objective is its utilization as a scaffold in multistep synthesis to create novel, complex molecules that are otherwise difficult to access. youtube.com The focus is on leveraging the two bromine atoms for selective and sequential transformations.

Another research avenue is the synthesis of novel materials. Polysubstituted aromatic compounds are precursors to organic light-emitting diodes (OLEDs), conductive polymers, and other functional materials. The specific substitution pattern of this compound could be exploited to fine-tune the electronic and photophysical properties of new materials. Additionally, in medicinal chemistry, such heavily substituted aromatic cores are often explored as scaffolds for new drug candidates. The synthesis of novel benzoxazinone (B8607429) derivatives from a similar dibromo-ethyl-substituted precursor for evaluation as anticancer agents highlights the potential of this class of compounds in pharmaceutical research. nih.gov The development of more efficient and sustainable catalytic methods to perform transformations on such molecules, like the "ester dance reaction" for rearranging ester groups on an aromatic ring, also continues to be an active area of investigation. waseda.jp

Physicochemical Properties of this compound

The following table summarizes key computed properties of the compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₀Br₂O₃ |

| Molecular Weight | 337.99 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1478503-68-2 |

| Canonical SMILES | CCOC(=O)C1=C(C(=CC(=C1)Br)OC)Br |

| InChI Key | BZJDXNCIKJJZSU-UHFFFAOYSA-N |

Data sourced from PubChem CID 72942144. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10Br2O3 |

|---|---|

Molecular Weight |

337.99 g/mol |

IUPAC Name |

ethyl 2,6-dibromo-3-methoxybenzoate |

InChI |

InChI=1S/C10H10Br2O3/c1-3-15-10(13)8-6(11)4-5-7(14-2)9(8)12/h4-5H,3H2,1-2H3 |

InChI Key |

HDQDJKJSRPLJLO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Br)OC)Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2,6 Dibromo 3 Methoxybenzoate

Classical Approaches to Aromatic Ester Synthesis with Halogenation

Classical methods for the synthesis of aromatic esters often involve a two-step sequence: halogenation of a benzoic acid derivative followed by esterification, or vice versa. The regioselectivity of the bromination and the conditions of the esterification are critical factors in these approaches.

Esterification Reactions in the Presence of Bromine Substituents

One of the most fundamental reactions in organic chemistry is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov In the context of preparing ethyl 2,6-dibromo-3-methoxybenzoate, this would typically involve the esterification of 2,6-dibromo-3-methoxybenzoic acid with ethanol (B145695).

The general procedure for such a reaction involves dissolving the carboxylic acid in an excess of ethanol, which also serves as the solvent, and adding a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.gov The mixture is then typically heated to reflux to drive the equilibrium towards the formation of the ester. The reaction of 2,6-dimethoxybenzoic acid with absolute ethanol in the presence of catalytic sulfuric acid to yield ethyl 2,6-dimethoxybenzoate is a well-documented example of this type of transformation. nih.govorgsyn.org

Table 1: Typical Conditions for Fischer-Speier Esterification

| Parameter | Condition | Reference |

| Carboxylic Acid | Substituted benzoic acid | nih.gov |

| Alcohol | Ethanol (often in excess) | nih.gov |

| Catalyst | Concentrated H₂SO₄ or TsOH | nih.gov |

| Temperature | Reflux | |

| Work-up | Neutralization and extraction |

Challenges in this approach primarily lie in the synthesis of the 2,6-dibromo-3-methoxybenzoic acid precursor. The steric hindrance posed by the two bromine atoms ortho to the carboxylic acid group could potentially slow down the rate of esterification compared to less substituted analogues.

Directed Ortho-Metalation and Halogenation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. orgsyn.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile, such as a halogenating agent, to introduce a substituent at the desired position. orgsyn.org

For the synthesis of this compound, a plausible strategy would involve the use of a suitable benzoic acid derivative where the carboxylic acid or a derivative thereof acts as the DMG. Research has shown that unprotected benzoic acids can be directly lithiated ortho to the carboxyl group using sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.org The methoxy (B1213986) group in 3-methoxybenzoic acid is also an ortho-directing group. orgsyn.org

A potential synthetic sequence could start with 3-methoxybenzoic acid. The carboxyl group can direct the first lithiation and subsequent bromination to the 2-position. The methoxy group could then direct a second lithiation and bromination to the 6-position. However, the directing ability of different groups can be competitive. The carboxylic acid group is considered to have an intermediate capacity in directing metalation.

Table 2: Key Reagents in Directed Ortho-Metalation

| Reagent | Role | Reference |

| Directing Group | e.g., -COOH, -OMe | orgsyn.org |

| Organolithium Base | e.g., s-BuLi, n-BuLi | organic-chemistry.org |

| Ligand | TMEDA | organic-chemistry.org |

| Halogenating Agent | e.g., Br₂, C₂Cl₆ |

The final esterification of the resulting 2,6-dibromo-3-methoxybenzoic acid would then be carried out as described in the previous section.

Modern Catalytic Syntheses of Halogenated Benzoates

Modern synthetic methods offer alternative and often more efficient routes to halogenated aromatic compounds, including the use of transition metal catalysis and the development of highly regioselective bromination techniques.

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl Halide Incorporation

While not a direct synthesis of the title compound from simple precursors, palladium-catalyzed cross-coupling reactions represent a powerful tool for the construction of highly substituted aromatic systems. These reactions, such as the Suzuki, Stille, and Buchwald-Hartwig couplings, are invaluable for forming carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common substrates in these reactions. Although no direct palladium-catalyzed synthesis of this compound is reported in the provided results, the principles of these reactions are relevant for the synthesis of potential precursors or for further functionalization of the title compound.

Electrophilic Aromatic Bromination and Regioselectivity Control

The direct bromination of an aromatic ring is a classic example of electrophilic aromatic substitution. The regiochemical outcome of this reaction is governed by the electronic and steric effects of the substituents already present on the ring. For the synthesis of this compound, a key step would be the dibromination of ethyl 3-methoxybenzoate.

The methoxy group is an activating, ortho-, para-directing group, while the ethyl ester group is a deactivating, meta-directing group. Therefore, in the electrophilic bromination of ethyl 3-methoxybenzoate, the incoming bromine electrophile would be directed to the positions ortho and para to the methoxy group (positions 2, 4, and 6) and meta to the ester group (positions 2 and 6). The positions ortho to the methoxy group (2 and 6) are favored by both substituents.

The use of N-bromosuccinimide (NBS) is a common method for aromatic bromination. organic-chemistry.org In some cases, the use of a catalyst or specific solvent systems can enhance regioselectivity. For instance, highly deactivated aromatic compounds can be monobrominated using NBS in concentrated sulfuric acid. organic-chemistry.org Achieving selective dibromination at the 2 and 6 positions would require careful control of reaction conditions, such as the stoichiometry of the brominating agent and the reaction temperature, to avoid the formation of other isomers and over-bromination. The regioselective bromination of 3-hydroxy-4-methoxybenzaldehyde has been studied, highlighting the complexities of predicting the outcome in polysubstituted systems. researchgate.netnih.gov

Green Chemistry Approaches to Bromination of Substituted Methoxyl-benzoates

In recent years, there has been a significant push towards the development of more environmentally friendly chemical processes. In the context of bromination, this includes the use of safer brominating agents and greener solvents. One approach involves the use of N-bromosuccinimide in combination with a solid acid catalyst, which can be recycled and reused. sioc-journal.cn Another green protocol for the bromination of arenes utilizes NBS in an aqueous extract of pomegranate peels (WEPA), avoiding the need for a catalyst and volatile organic solvents. researchgate.net These methods offer the potential for a more sustainable synthesis of brominated aromatics, although their specific applicability to the dibromination of ethyl 3-methoxybenzoate would require further investigation.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Solvent System Optimization

In the context of Fischer esterification, the alcohol reactant, in this case, ethanol, often serves as the solvent. quora.com Using an excess of ethanol can shift the reaction equilibrium towards the product side, thereby increasing the yield of the ethyl ester. nih.gov This is a common strategy for esterifications, which are inherently equilibrium-limited processes. nih.gov

For some esterification processes, particularly when removing water is crucial to drive the reaction forward, a co-solvent that forms an azeotrope with water, such as toluene, may be employed. google.com A Dean-Stark apparatus can be used in conjunction with such a solvent system to continuously remove water as it is formed, effectively pushing the reaction to completion.

The choice of solvent is also critical in the preliminary step: the synthesis of the 2,6-dibromo-3-methoxybenzoic acid precursor. For instance, in the bromination of related methoxybenzoic acids, solvents like dioxane mixed with chloroform (B151607) or acetonitrile (B52724) have been utilized. rsc.orggoogle.com The solvent must be inert to the brominating agents and capable of dissolving the starting materials.

Temperature and Pressure Influence on Reaction Kinetics

Temperature plays a pivotal role in the kinetics of esterification. Generally, increasing the reaction temperature accelerates the rate of reaction. Conventional methods often involve heating the reaction mixture at reflux for several hours. prepchem.com For the synthesis of this compound, refluxing a solution of the corresponding benzoic acid in ethanol with a catalyst would be a standard approach.

Modern techniques, such as microwave-assisted organic synthesis (MAOS), offer significant advantages. usm.my By using sealed-vessel microwave conditions, the solvent can be heated to temperatures well above its atmospheric boiling point, leading to a corresponding increase in pressure. usm.myusm.my This elevation in temperature and pressure can dramatically reduce reaction times, often from hours to minutes, while also improving yields. usm.my For example, in the synthesis of a substituted ethyl benzoate (B1203000), optimizing the temperature to 130°C under microwave irradiation for a total of 15 minutes resulted in high product yields. usm.my

The following table illustrates the effect of temperature on the yield of a model Fischer esterification reaction, demonstrating the general principle that higher temperatures favor ester formation, up to an optimal point.

Table 1: Influence of Temperature on Esterification Yield

| Entry | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|

| 1 | 80 | 15 min | 55 |

| 2 | 100 | 15 min | 70 |

| 3 | 130 | 15 min | 92 |

| 4 | 150 | 15 min | 91 |

Data derived from a representative esterification of a substituted benzoic acid under microwave conditions. usm.my

Catalyst Selection and Loading Effects

The choice of catalyst is crucial for an efficient Fischer esterification. Strong Brønsted acids are the most common catalysts.

Mineral Acids: Concentrated sulfuric acid (H₂SO₄) is a traditional and highly effective catalyst for this reaction. quora.comprepchem.com It is inexpensive and readily available. The amount of catalyst used, or catalyst loading, must be optimized. While a higher concentration can increase the reaction rate, it can also lead to side reactions, such as dehydration of the alcohol or charring of organic materials, and complicates the purification process.

Modern Catalysts: Research has explored various other catalysts to overcome the drawbacks of strong mineral acids. N-bromosuccinimide (NBS) has been shown to be an efficient, metal-free catalyst for the esterification of various aryl carboxylic acids under mild, neat conditions. nih.gov Zirconium complexes have also been developed as moisture-tolerant Lewis acid catalysts for esterification. nih.gov These advanced catalysts can offer benefits like higher selectivity, milder reaction conditions, and easier work-up. nih.gov

The effect of catalyst type and loading is demonstrated in the table below, based on studies of similar esterification reactions.

Table 2: Effect of Catalyst on Esterification Yield

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | H₂SO₄ | 5 | Ethanol | 92 |

| 2 | N-bromosuccinimide | 7 | None (Neat) | 75-90 |

| 3 | Zr(Cp)₂(CF₃SO₃)₂·THF | 2 | Benzotrifluoride | 78 |

| 4 | None | 0 | Ethanol | <5 |

Data compiled from representative esterification studies. usm.mynih.govnih.gov

Purification and Isolation Techniques for Synthetic Pathways

Following the synthesis of this compound, a systematic purification and isolation procedure is essential to obtain the compound in high purity. The typical workflow involves several steps:

Neutralization: After the reaction is complete, the mixture is cooled. If a strong acid catalyst like H₂SO₄ was used, the excess acid and any unreacted 2,6-dibromo-3-methoxybenzoic acid must be neutralized. This is typically achieved by washing the reaction mixture with a mild aqueous base, such as a sodium bicarbonate or sodium carbonate solution, until the effervescence ceases. prepchem.comiucr.org This step converts the acidic impurities into their corresponding salts, which are soluble in the aqueous phase.

Extraction: The ester, which is typically an oil or solid insoluble in water, is then extracted from the aqueous mixture using an immiscible organic solvent. iucr.org Common choices for the extraction solvent include diethyl ether, ethyl acetate, or dichloromethane (B109758). nih.goviucr.org The extraction is usually performed multiple times to ensure complete transfer of the product to the organic phase. The combined organic layers are then washed with brine (a saturated aqueous solution of NaCl) to remove any remaining water and water-soluble impurities.

Drying and Solvent Removal: The organic extract is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. nih.gov After drying, the drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. nih.gov

Final Purification: The crude this compound may still contain minor impurities. Depending on the physical properties of the ester and the nature of the impurities, a final purification step is performed.

Distillation: If the ester is a liquid with a sufficiently high boiling point, vacuum distillation is a common and effective method for purification. quora.comgoogle.com This technique separates the desired product from non-volatile impurities and other volatile components with different boiling points.

Column Chromatography: For solid products or heat-sensitive liquids, silica (B1680970) gel column chromatography is the preferred method. rsc.org The crude product is loaded onto a column of silica gel and eluted with a suitable solvent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure compound.

This multi-step purification process is critical for obtaining this compound with the high degree of purity required for subsequent applications and analytical characterization.

Chemical Reactivity and Transformation Studies of Ethyl 2,6 Dibromo 3 Methoxybenzoate

Nucleophilic Aromatic Substitution Reactions at Bromine Centers

The bromine atoms on the aromatic ring are potential sites for nucleophilic aromatic substitution (SNAr) reactions. However, simple aryl halides are generally resistant to nucleophilic attack under standard conditions. libretexts.org The reactivity can be significantly enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com In Ethyl 2,6-dibromo-3-methoxybenzoate, the ester group provides some electron-withdrawing character, but the methoxy (B1213986) group is electron-donating, which may complicate direct SNAr reactions.

Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira) Utilizing Aryl Bromides

Aryl bromides are excellent substrates for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are generally preferred over direct SNAr for modifying aryl halides that lack strong activation. Organobromine compounds are valuable precursors in organic and pharmaceutical synthesis due to their participation in these coupling reactions. nih.gov

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Reactant | Catalyst | Product Type |

| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Palladium complex with a phosphine (B1218219) ligand | Biaryl or aryl-alkene |

| Stille Coupling | Organostannane | Palladium complex | Biaryl, vinylarene, etc. |

| Heck Coupling | Alkene | Palladium catalyst with a base | Aryl-substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Palladium complex and a copper(I) co-catalyst | Aryl-alkyne |

The two bromine atoms in this compound offer the potential for selective or double cross-coupling reactions, allowing for the stepwise or simultaneous introduction of different substituents. The steric hindrance from the ortho-substituents (the other bromine and the ester group) might influence the reaction conditions required for efficient coupling.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium) from Aryl Bromides

Aryl bromides can be converted into highly reactive organometallic reagents, such as Grignard reagents (organomagnesium halides) and organolithium compounds. youtube.comyoutube.com These reagents act as strong nucleophiles and bases and are fundamental in forming new carbon-carbon bonds. youtube.com

The formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal, typically in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com

Reaction: Ar-Br + Mg → Ar-MgBr

Similarly, organolithium reagents can be prepared through reaction with an alkyllithium reagent (e.g., n-butyllithium), often at low temperatures.

Reaction: Ar-Br + 2 Li → Ar-Li + LiBr

A critical consideration for this compound is the presence of the ester functionality. Grignard and organolithium reagents are highly reactive towards esters. youtube.com Therefore, the formation of these organometallic reagents would likely be followed by an intramolecular or intermolecular reaction with the ester group, unless the ester is protected or the reaction conditions are carefully controlled to favor the formation of the organometallic species at low temperatures before subsequent quenching with an electrophile.

Reactions Involving the Ester Functionality

The ethyl ester group in this compound is susceptible to a variety of nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and involves the use of a strong base like sodium hydroxide, followed by acidic workup to protonate the carboxylate salt.

Reaction: Ar-COOEt + NaOH → Ar-COONa + EtOH Followed by: Ar-COONa + HCl → Ar-COOH + NaCl

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.

Reaction: Ar-COOEt + R'OH ⇌ Ar-COOR' + EtOH

Reductions to Corresponding Alcohols and Aldehydes

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). The reaction proceeds via the formation of an aldehyde intermediate, which is further reduced to the alcohol.

Reaction: Ar-COOEt + LiAlH4 → Ar-CH2OH

Reduction to the aldehyde stage is more challenging as aldehydes are more reactive towards reducing agents than esters. However, this can be achieved using specialized reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Reaction: Ar-COOEt + DIBAL-H (at -78 °C) → Ar-CHO

Amidation Reactions and Formation of Nitrogenous Derivatives

The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, is generally slower than hydrolysis and often requires heating or catalytic activation.

Reaction: Ar-COOEt + RNH2 → Ar-CONHR + EtOH

This reaction provides a route to a variety of nitrogen-containing derivatives, which are important in medicinal chemistry and materials science. For instance, reaction with hydrazine (B178648) can lead to the formation of hydrazides, which are precursors to various heterocyclic compounds.

Transformations of the Methoxy Group

The methoxy group on the aromatic ring is a common feature in many natural products and synthetic intermediates. Its primary transformations involve cleavage to a hydroxyl group (demethylation) and subsequent modification of that hydroxyl group.

The cleavage of the methyl ether in this compound to yield the corresponding phenol (B47542), ethyl 2,6-dibromo-3-hydroxybenzoate, is a crucial transformation. This reaction unmasks a reactive hydroxyl group, enabling further functionalization. A premier reagent for this purpose is boron tribromide (BBr₃). nih.govcommonorganicchemistry.com

The reaction proceeds through the formation of a Lewis acid-base adduct between the ethereal oxygen and the boron atom, followed by the nucleophilic attack of a bromide ion on the methyl group. mdma.chgvsu.edu This process is highly efficient for cleaving aryl methyl ethers under relatively mild conditions, typically in a solvent like dichloromethane (B109758) (DCM) at temperatures ranging from -80 °C to room temperature. commonorganicchemistry.commdma.ch While often used in a 1:1 stoichiometric ratio per ether, an excess of BBr₃ may be required to ensure complete reaction, especially if other Lewis basic sites are present in the molecule. nih.govmdma.ch Following the cleavage, a workup with water hydrolyzes the resulting borate (B1201080) ester to afford the final phenol. mdma.ch

Table 1: General Conditions for Demethylation of Aryl Methyl Ethers

| Reagent | Solvent | Temperature (°C) | Key Features | Reference |

|---|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -80 to 25 | Highly effective and common for aryl methyl ethers. Reaction mechanism involves charged intermediates. | nih.govresearchgate.net |

| Hydrobromic Acid (HBr) | Acetic Acid or neat | High Temperature | Harsher conditions, less functional group tolerance compared to BBr₃. | commonorganicchemistry.com |

| Thiolates (e.g., NaSEt) | DMF | High Temperature | Strong nucleophilic demethylation. | commonorganicchemistry.com |

Once demethylated, the resulting ethyl 2,6-dibromo-3-hydroxybenzoate can undergo O-alkylation or O-arylation.

O-Alkylation: The phenoxide, generated by treating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate), can be alkylated using various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a classic Williamson ether synthesis. This reaction re-establishes an ether linkage but with a different alkyl substituent, allowing for the introduction of diverse side chains.

O-Arylation: The formation of a diaryl ether bond at this position can be achieved through several methods. The Ullmann condensation, a classical copper-catalyzed reaction, couples a phenol with an aryl halide, often at high temperatures. wikipedia.orgorganic-chemistry.org More modern, milder approaches include palladium or copper-catalyzed cross-coupling reactions with arylboronic acids, or even transition-metal-free methods. chempedia.infoacs.org These reactions are pivotal for constructing complex polyphenyl structures.

Table 2: Representative O-Arylation Methods for Phenols

| Method | Catalyst/Reagent | Coupling Partner | Key Features | Reference |

|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) or Cu(I) salts | Aryl Halide | Classic method, often requires high temperatures. | wikipedia.orgorganic-chemistry.org |

| Chan-Lam Coupling | Copper(II) Acetate | Arylboronic Acid | Generally milder conditions than classic Ullmann. | chempedia.info |

| Metal-Free Arylation | Base (e.g., K₃PO₄) | S-Arylphenothiazinium Salt | Avoids transition metal catalysts. | acs.org |

Cyclization and Rearrangement Studies Involving this compound Scaffolds

The arrangement of functional groups in this compound allows for its potential use in constructing heterocyclic and polycyclic systems through intramolecular cyclization. While specific studies on this exact molecule are not prominent, its structure lends itself to several plausible reaction pathways.

For instance, after transformation of the ester group into a suitable nucleophile (e.g., an alcohol via reduction or an amine via amidation), an intramolecular Ullmann-type reaction could be envisioned. This would involve the in-situ generated nucleophile displacing one of the adjacent bromine atoms to form a five- or six-membered ring, a common strategy in heterocycle synthesis.

Alternatively, the bromine atoms could be converted into other functional groups that could then participate in cyclization. For example, conversion to an alkyne via Sonogashira coupling followed by an intramolecular electrophilic cyclization or a [4+2] cycloaddition could lead to the formation of complex fused ring systems. nih.govrsc.org The steric hindrance from the ortho-bromine atoms and the electronic effects of the methoxy group would be critical factors in directing the regioselectivity of such cyclizations.

Role as a Precursor in Multi-Step Organic Synthesis

This compound is a valuable building block in multi-step organic synthesis due to the orthogonal reactivity of its functional groups. nih.gov The two bromine atoms are particularly significant, serving as handles for sequential or double cross-coupling reactions.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for carbon-carbon bond formation. nih.gov The two bromine atoms on the scaffold can be selectively coupled with a wide variety of aryl- or vinylboronic acids. researchgate.netyoutube.com By carefully controlling the reaction conditions and stoichiometry, it is possible to perform a stepwise coupling, introducing two different aryl groups. A double Suzuki coupling with a suitable di-boronic acid could also be employed to construct larger, rigid cyclic structures.

The ester and methoxy groups provide additional sites for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, ketones, or other functionalities. The methoxy group, as discussed, can be demethylated to a phenol, opening up another avenue for diversification. This multi-functionality makes this compound a versatile starting material for the synthesis of complex molecules such as substituted biaryls, heterocycles, and natural product analogues.

Advanced Spectroscopic and Structural Elucidation Methodologies for Ethyl 2,6 Dibromo 3 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Ethyl 2,6-dibromo-3-methoxybenzoate, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed for complete structural assignment.

While specific spectral data for this compound is not widely available in the public domain, a related compound, Ethyl 2,6-dimethoxybenzoate, provides a useful reference for expected chemical shifts. In its ¹H-NMR spectrum, characteristic signals for the ethyl group's methylene (B1212753) and methyl protons appear at approximately 4.40 and 1.38 ppm, respectively. The aromatic protons are observed in the range of 7.29–6.57 ppm. mdpi.com In the ¹³C-NMR spectrum of the same analog, the carbonyl carbon of the ester group shows a characteristic signal at 166.7 ppm, while the methylene and methyl carbons of the ethyl group appear at 56.0 and 41.3 ppm, respectively. mdpi.com For this compound, the presence of bromine atoms would be expected to influence the chemical shifts of the aromatic protons and carbons due to their electron-withdrawing and anisotropic effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 110 - 140 |

| Methoxy (B1213986) (OCH₃) | 3.8 - 4.0 | 55 - 60 |

| Ethyl (OCH₂CH₃) - Methylene | 4.2 - 4.5 | 60 - 65 |

| Ethyl (OCH₂CH₃) - Methyl | 1.3 - 1.5 | 13 - 15 |

| Carbonyl (C=O) | --- | 165 - 170 |

| C-Br | --- | 115 - 125 |

Note: These are predicted ranges and actual values may vary.

Multi-Dimensional NMR Techniques (2D-COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, multi-dimensional NMR techniques are indispensable.

2D-COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their direct connectivity. sdsu.edu It would also reveal any through-bond couplings between the aromatic protons, although in this specific substitution pattern, the aromatic protons are isolated from each other.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu An HSQC spectrum would show a correlation between the methoxy protons and the methoxy carbon, the ethyl methylene protons and their corresponding carbon, the ethyl methyl protons and their carbon, and the aromatic protons with their respective carbons. This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum.

Application of Deuterated Solvents in Spectroscopic Analysis

The choice of a deuterated solvent is critical for NMR analysis as it must dissolve the compound without introducing interfering proton signals. pitt.edu Common deuterated solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. illinois.edusigmaaldrich.com The residual proton signals of these solvents are well-documented and can serve as internal references. pitt.educarlroth.com For instance, the residual CHCl₃ peak in CDCl₃ appears at approximately 7.26 ppm. carlroth.com The chemical shifts of the analyte can be slightly influenced by the choice of solvent due to solute-solvent interactions. Therefore, it is standard practice to report the solvent used when presenting NMR data. pitt.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy : In the IR spectrum of this compound, a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration is expected in the region of 1720-1740 cm⁻¹. mdpi.com The C-O stretching vibrations of the ester and methoxy groups would likely appear in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations typically give rise to bands in the 1600-1450 cm⁻¹ range. The C-Br stretching vibrations are expected at lower frequencies, generally in the 600-500 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy provides complementary information. While the polar carbonyl group gives a strong IR signal, the less polar aromatic ring vibrations and C-Br bonds often produce strong signals in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

| C=O (Ester) | Stretching | 1720 - 1740 | mdpi.com |

| C-O (Ester & Methoxy) | Stretching | 1250 - 1000 | mdpi.com |

| C=C (Aromatic) | Stretching | 1600 - 1450 | |

| C-H (Aromatic & Aliphatic) | Stretching | 3100 - 2850 | mdpi.com |

| C-Br | Stretching | 600 - 500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation. The molecular formula of this compound is C₁₀H₁₀Br₂O₃, and its calculated molecular weight is approximately 337.99 g/mol . nih.gov

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to this mass. A characteristic feature would be the isotopic pattern of the molecular ion peak due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks: [M]⁺ (containing two ⁷⁹Br), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (containing two ⁸¹Br), with an approximate intensity ratio of 1:2:1.

Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), or a bromine atom.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. For this compound, an HRMS measurement would confirm the molecular formula C₁₀H₁₀Br₂O₃ by matching the experimentally determined exact mass with the calculated theoretical mass (335.89967 Da for the monoisotopic mass). nih.gov This level of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (XRD). nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the precise arrangement of atoms, bond lengths, and bond angles.

For this compound, a successful single-crystal XRD analysis would provide an unambiguous confirmation of its structure. The analysis would yield detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. For instance, a related compound, 2,6-dibromo-3,4,5-trimethoxybenzoic acid, was found to crystallize in the monoclinic space group P2₁/n. nih.gov Another analog, Ethyl 2,6-dimethoxybenzoate, crystallizes in the triclinic space group P-1. researchgate.net The XRD data for this compound would provide precise measurements of all bond lengths and angles, confirming the substitution pattern on the benzene (B151609) ring and the conformation of the ethyl ester and methoxy groups.

Table 3: Representative Crystallographic Data Obtainable from Single-Crystal XRD

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, triclinic). |

| Space Group | The set of symmetry operations for the crystal. |

| a, b, c (Å) | The dimensions of the unit cell. |

| α, β, γ (°) | The angles of the unit cell. |

| V (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This comprehensive suite of analytical techniques provides a powerful and synergistic approach to the complete structural characterization of this compound, leaving no ambiguity as to its chemical identity and three-dimensional architecture.

Crystal Packing and Intermolecular Interactions Analysis

A detailed analysis of the crystal packing and intermolecular interactions of this compound would typically involve single-crystal X-ray diffraction studies. This analysis would reveal the three-dimensional arrangement of the molecules in the crystal lattice. Key aspects to be investigated would include:

Hydrogen Bonds: Identification of any classical or non-classical hydrogen bonding interactions, for example, between the methoxy group or the ester functionality and adjacent molecules.

Halogen Bonds: The presence and geometry of bromine-involved halogen bonds (Br···O, Br···Br, or Br···π interactions), which are significant in directing crystal packing.

π-π Stacking: Analysis of the stacking arrangement of the benzene rings, including centroid-to-centroid distances and slip angles, which would indicate the nature and strength of these interactions.

Conformational Analysis in the Solid State

The solid-state conformation of this compound would be determined from the crystallographic data. This analysis would focus on:

Torsion Angles: The measurement of key torsion angles, such as those defining the orientation of the ethyl ester and methoxy groups relative to the benzene ring. This would reveal the preferred conformation of the molecule in the crystalline environment.

A comparison of the solid-state conformation with theoretical calculations (e.g., using Density Functional Theory, DFT) could provide insights into the influence of crystal packing forces on the molecular structure.

Advanced Analytical Techniques for Purity and Reaction Monitoring (e.g., HPLC, GC-MS in research contexts)

In a research context, the purity of this compound and the progress of its synthesis would be monitored using advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC): A validated HPLC method would be crucial for determining the purity of the final compound and for separating it from any starting materials, by-products, or isomers. The method development would involve selecting an appropriate stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), and detector (e.g., UV-Vis at a specific wavelength).

Table 1: Hypothetical HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS would be employed for the identification of volatile impurities and for monitoring the progress of the synthesis reaction. The gas chromatogram would separate the components of the reaction mixture, and the mass spectrometer would provide structural information for each component based on its mass-to-charge ratio and fragmentation pattern.

Table 2: Hypothetical GC-MS Method Parameters

| Parameter | Value |

|---|---|

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 250 °C (5 min) |

| Carrier Gas | Helium, 1 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 amu |

It is imperative to reiterate that the details presented in the tables above are hypothetical and illustrative of typical experimental setups. They are not based on published, validated methods for this compound.

Computational and Theoretical Investigations of Ethyl 2,6 Dibromo 3 Methoxybenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Currently, there is a lack of publicly available scientific literature detailing Density Functional Theory (DFT) calculations specifically for Ethyl 2,6-dibromo-3-methoxybenzoate. DFT is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties. Such studies on substituted benzoates typically involve the use of various functionals and basis sets to accurately model the molecule's behavior.

HOMO-LUMO Orbital Analysis and Energy Gap Determination

No specific studies detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound have been found in the reviewed literature. This type of analysis is crucial for understanding a molecule's electronic transitions and its propensity to donate or accept electrons. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound is not available in the current body of scientific research. An MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is instrumental in predicting how the molecule will interact with other chemical species.

Vibrational Frequency Calculations and Spectroscopic Correlation

There are no published vibrational frequency calculations or detailed spectroscopic correlations for this compound. Theoretical vibrational analysis, when compared with experimental infrared (IR) and Raman spectra, can provide a comprehensive understanding of the molecule's vibrational modes and confirm its structural integrity.

Conformational Analysis and Potential Energy Surfaces

Detailed conformational analyses and the generation of potential energy surfaces for this compound have not been reported. Such studies are essential for identifying the most stable conformations of the molecule and understanding the energy barriers associated with rotations around its single bonds.

Molecular Dynamics Simulations

There is no evidence of molecular dynamics simulations being performed to study the interactions of this compound with other molecules in a research setting. These simulations could provide valuable insights into its behavior in different environments and its potential interactions with biological macromolecules or other chemical systems.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

A thorough review of publicly available scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational investigation of this compound. At present, there are no specific studies detailing its quantum chemical descriptors or exploring its structure-reactivity relationships.

The field of computational chemistry utilizes quantum mechanics to calculate the electronic structure and properties of molecules. These calculations can provide valuable insights into a molecule's reactivity, stability, and potential chemical behavior. Key quantum chemical descriptors often include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's ability to donate or accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): This descriptor maps the electrostatic potential onto the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Fukui Functions: These are used to predict the most likely sites for nucleophilic, electrophilic, or radical attack within a molecule.

Structure-reactivity relationships (SRRs) are established by correlating these calculated descriptors with experimentally observed chemical behavior. For instance, the calculated activation energies for a particular reaction across a series of related compounds can be compared with their experimentally determined reaction rates to build a predictive model.

While computational studies have been conducted on structurally related compounds, such as other substituted benzoates or polyhalogenated aromatic compounds, the specific combination of 2,6-dibromo and 3-methoxy substituents on the ethyl benzoate (B1203000) scaffold has not been the subject of dedicated computational analysis in the available literature. The electronic and steric effects of these particular substituents are unique and cannot be directly extrapolated from studies on molecules with different substitution patterns. The bromine atoms are expected to have a significant impact on the molecule's electronic properties through their inductive and resonance effects, while the methoxy (B1213986) group also contributes to the electronic landscape. The interplay of these effects, along with the steric hindrance provided by the ortho-bromine atoms, would be a key area of interest for any future computational investigation.

The absence of such studies means that no data tables of quantum chemical descriptors or detailed research findings on the structure-reactivity relationships for this compound can be provided at this time. Future computational work would be necessary to elucidate these properties and provide a deeper understanding of the chemical behavior of this compound.

Applications of Ethyl 2,6 Dibromo 3 Methoxybenzoate As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups on the aromatic core of Ethyl 2,6-dibromo-3-methoxybenzoate makes it an attractive starting material for the synthesis of more intricate organic molecules. The two bromine atoms, in particular, serve as versatile handles for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Polyhalogenated Aromatic Systems

While direct research on this compound is limited, the chemistry of similar polyhalogenated aromatic compounds suggests its utility in the synthesis of more complex halogenated systems. Organobromine compounds are well-established as valuable precursors in organic and pharmaceutical synthesis due to their reactivity in various coupling reactions. nih.gov The presence of two bromine atoms in this compound allows for sequential and selective functionalization. For instance, one bromine atom could be selectively reacted through a Suzuki or Stille coupling, leaving the second bromine atom available for subsequent transformations. This stepwise approach would enable the controlled introduction of different substituents onto the aromatic ring, leading to the synthesis of highly substituted and potentially biologically active molecules.

Construction of Fused Heterocyclic Architectures

The functional groups present in this compound provide the necessary components for the construction of fused heterocyclic systems. For example, the ester and methoxy (B1213986) groups can be manipulated to participate in cyclization reactions. Following a cross-coupling reaction at one of the bromine positions to introduce a suitable functional group, an intramolecular cyclization could be triggered. For instance, introduction of an amine via a Buchwald-Hartwig amination could be followed by an intramolecular amidation to form a lactam, a core structure in many pharmaceuticals. The remaining bromine atom would then be available for further diversification of the heterocyclic scaffold. This strategy allows for the rapid assembly of complex polycyclic structures from a relatively simple starting material.

Elaboration of Natural Product Analogues (Focus on synthetic methodology)

Although no direct application of this compound in the total synthesis of a natural product has been documented, its structural motifs are present in various natural products. The dibromo-methoxy-aromatic core could serve as a key fragment for the synthesis of analogues of biologically active compounds. Synthetic methodologies developed for related benzoate (B1203000) derivatives can be extrapolated. For example, ester derivatives are known to be imperative intermediates in the synthesis of a variety of biologically important heterocycles. researchgate.net The bromine atoms offer sites for the introduction of side chains or for the formation of key bonds in the carbon skeleton of a natural product analogue through reactions like the Sonogashira or Heck coupling. This approach allows for the systematic modification of a natural product's structure to explore structure-activity relationships.

Role in Fine Chemical Synthesis (e.g., advanced intermediates, reagents)

This compound can be considered an advanced intermediate in the synthesis of fine chemicals. Its polyfunctionality allows it to be a precursor to a range of more complex molecules that may not be readily accessible through other synthetic routes. The combination of ortho-bromo substituents with an ester and a methoxy group provides a unique electronic and steric environment that can influence the regioselectivity of subsequent reactions. This makes it a potentially valuable reagent for introducing a specific substituted aromatic fragment into a target molecule. Commercial suppliers offer a variety of related bromo- and methoxy-substituted benzoate esters, indicating a demand for such building blocks in the chemical industry.

Development of Novel Organic Materials (if applicable, e.g., liquid crystals, polymers)

The development of novel organic materials often relies on the design and synthesis of molecules with specific electronic and structural properties. While there is no specific research on the use of this compound in materials science, its dibromo functionality opens up possibilities for its use as a monomer in polymerization reactions. For example, poly(phenylene)s and related conjugated polymers can be synthesized through palladium-catalyzed cross-coupling reactions of dibromoaromatic compounds. The methoxy and ethyl ester substituents would influence the solubility and processing properties of the resulting polymer, as well as its electronic characteristics. The synthesis of polymers from substituted aromatic monomers is a well-established strategy for creating materials with tailored optical and electronic properties for applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). asiaresearchnews.com

Future Research Directions and Unexplored Avenues for Ethyl 2,6 Dibromo 3 Methoxybenzoate Studies

Development of Novel and Sustainable Synthetic Pathways

The synthesis of polysubstituted benzoates often relies on traditional methods that may involve harsh conditions or generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic routes.

Key Research Objectives:

Green Solvents and Catalysts: Exploring the use of environmentally benign solvents, such as water or bio-derived solvents, and recyclable catalysts can significantly improve the sustainability of the synthesis. acs.org For instance, methods utilizing quartz sand as a recyclable solid-phase medium have shown promise for the synthesis of aromatic ketones and biphenyls under mild, solvent-free conditions. acs.orgacs.org

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. nih.gov Implementing flow chemistry for the synthesis of ethyl 2,6-dibromo-3-methoxybenzoate could lead to higher yields and purity.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Investigating enzymatic approaches for the synthesis or modification of this benzoate (B1203000) could offer a highly selective and environmentally friendly alternative.

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Green Chemistry | Reduced waste, lower environmental impact, increased safety. | Use of quartz sand as a reaction medium acs.orgacs.org, development of biodegradable polymers from bio-based diols and dicarboxylic acids. nih.gov |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, potential for automation. | Synthesis of marine drugs nih.gov, automated reaction optimization. beilstein-journals.org |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Lipase-catalyzed synthesis of polyesters. nih.gov |

Exploration of Underutilized Reactivity Modes

The two bromine atoms on the aromatic ring of this compound are prime sites for a variety of chemical transformations that remain largely unexplored.

Potential Reaction Pathways:

Cross-Coupling Reactions: The bromine atoms can serve as handles for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to introduce new carbon-carbon and carbon-heteroatom bonds. This would allow for the synthesis of a diverse library of derivatives with potentially interesting biological or material properties.

Directed Ortho-Metalation (DoM): The methoxy (B1213986) and ester groups could potentially direct metalation to specific positions on the aromatic ring, enabling further functionalization.

Reductive Dehalogenation: Selective removal of one or both bromine atoms could provide access to other valuable substituted benzoates.

Integration into Flow Chemistry Systems and Automation in Synthesis

The principles of flow chemistry and automated synthesis can be applied to revolutionize the production and study of this compound and its derivatives. nih.govnih.gov

Future Directions:

Automated Reaction Screening: Robotic platforms can be employed to rapidly screen a wide range of reaction conditions and coupling partners, accelerating the discovery of new reactions and optimized procedures. nih.gov

Telescoped Synthesis: Designing multi-step syntheses in a continuous flow setup without isolating intermediates can significantly reduce reaction times and waste. nih.gov

Real-time Analysis: Integrating in-line analytical techniques, such as NMR and IR spectroscopy, into flow systems allows for real-time monitoring and optimization of reaction parameters. gla.ac.uk

Advanced Spectroscopic Studies Under Non-Standard Conditions

A deeper understanding of the molecular properties and reactivity of this compound can be gained through advanced spectroscopic techniques. tcsedsystem.edu

Areas for Investigation:

High-Resolution Spectroscopy: Detailed analysis of the rotational and vibrational spectra can provide precise information about the molecule's geometry and electronic structure. mdpi.com

Time-Resolved Spectroscopy: Studying the molecule's behavior upon excitation with light can reveal information about its excited states and photochemical reactivity.

Spectroscopy in Complex Environments: Investigating the spectroscopic properties in different solvents or matrices can provide insights into intermolecular interactions. The analysis of halogenated organic compounds often presents challenges due to the coelution of analytes, necessitating advanced separation and detection methods like comprehensive two-dimensional gas chromatography (GCxGC). chromatographyonline.com

| Spectroscopic Technique | Information Gained | Potential Applications |

| High-Resolution IR Spectroscopy | Vibrational modes, bond strengths, functional groups. | Structural elucidation, monitoring of chemical reactions. mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Chemical environment of nuclei, molecular connectivity. | Structure determination, conformational analysis. |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns. | Compound identification, analysis of reaction mixtures. scholaris.ca |

| UV-Vis Spectroscopy | Electronic transitions, conjugation. | Characterization of chromophores, studying photochemical properties. |

Application of Machine Learning and AI in Predicting Reactivity and Properties

Potential Applications:

Predictive Modeling: ML models can be trained on existing data to predict the reactivity of this compound in various reactions, guiding experimental design and saving resources. rsc.orgcmu.edu

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their biological or material properties, facilitating the design of new compounds with desired characteristics. nih.gov

De Novo Design: AI algorithms can be used to design novel molecules based on the benzoate scaffold with optimized properties for specific applications.

Design and Synthesis of Advanced Materials Incorporating the Benzoate Scaffold

The rigid and functionalizable nature of the this compound scaffold makes it a promising building block for the construction of advanced materials.

Potential Material Classes:

Polymers: Incorporation of the benzoate unit into polymer chains could lead to materials with tailored thermal, mechanical, and optical properties. For instance, biodegradable polymers derived from diols and dicarboxylic acids are of increasing interest. nih.gov

Metal-Organic Frameworks (MOFs): The carboxylic acid derivative of the title compound could serve as a linker for the synthesis of MOFs with potential applications in gas storage, catalysis, and sensing.

Liquid Crystals: The rigid core of the molecule suggests that its derivatives could exhibit liquid crystalline behavior.

By pursuing these future research directions, the scientific community can significantly expand the synthetic utility and application scope of this compound, paving the way for new discoveries in both fundamental and applied chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.